
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in scientific research. It is a pyrimidine derivative that has been synthesized and studied for its potential applications in various fields.
作用机制
The mechanism of action of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins in the target organism or cell. For example, in medicinal chemistry, it has been investigated as a potential inhibitor of kinases or proteases that are involved in various disease processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine are dependent on the specific application and target organism or cell. In medicinal chemistry, it has been studied for its potential effects on cell proliferation, apoptosis, and inflammation. In agrochemicals, it has been investigated for its potential effects on plant growth and disease resistance. In materials science, it has been studied for its potential effects on material properties such as conductivity, optical properties, and mechanical strength.
实验室实验的优点和局限性
The advantages of using 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine in lab experiments include its relatively simple synthesis method, its potential for diverse applications, and its availability from commercial sources. However, some limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential effects.
未来方向
There are many future directions for the study of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine. Some potential directions include:
1. Further investigation of its potential as a drug candidate for the treatment of various diseases.
2. Optimization of its synthesis method to improve yield and purity.
3. Investigation of its potential as a building block for the synthesis of novel materials with unique properties.
4. Further studies to understand its mechanism of action and potential effects on target organisms or cells.
5. Investigation of its potential as a herbicide or fungicide for agricultural applications.
6. Development of new methods for its analysis and detection in complex matrices.
In conclusion, 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and limitations for various applications.
合成方法
The synthesis of 2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine involves the reaction of 2-chloro-5-methylpyrimidine-4-carboxylic acid with 1-methyl-1H-1,2,4-triazole-5-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions.
科学研究应用
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine has been studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and infectious diseases. In agrochemicals, it has been studied for its potential use as a herbicide or fungicide. In materials science, it has been investigated for its potential use as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
2-chloro-5-methyl-4-(2-methyl-1,2,4-triazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-5-3-10-8(9)13-6(5)7-11-4-12-14(7)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXPZHMUPMCMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=NC=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


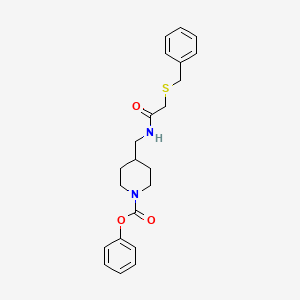
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2513970.png)
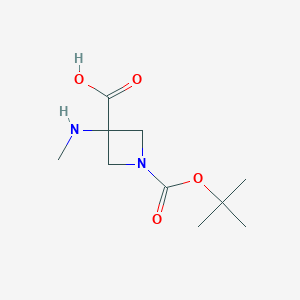
![N-(4-chlorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2513972.png)
![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)
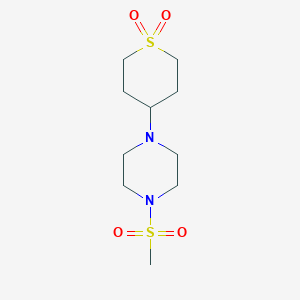
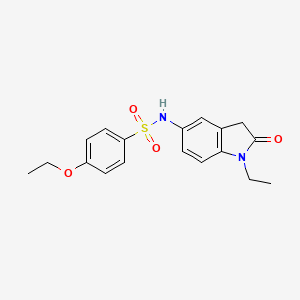

![methyl 3-{[(2Z)-7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2513983.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2513984.png)
![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)
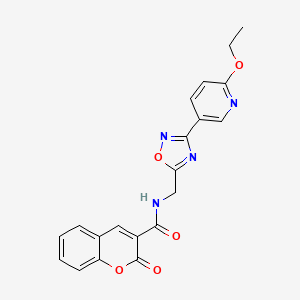
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2513987.png)